Benzyl-Urea vs. Direct Phenyl-Urea Linker Topology: Structural Divergence from Sorafenib and SMCl
The target compound is distinguished from both sorafenib (CAS 284461-73-0) and SMCl by the insertion of a methylene (–CH₂–) spacer between the central phenoxy oxygen and the urea NH group, converting a directly-linked diaryl urea into a benzyl urea. In sorafenib and SMCl, the urea –NH–CO–NH– bridge directly conjugates two aromatic rings (4-phenoxy and 4-chloro-3-trifluoromethylphenyl), enforcing a relatively rigid, planar conformation. In the target compound, the IUPAC name 4-[4-({[(5-chloro-2-methoxyphenyl)carbamoyl]amino}methyl)phenoxy]-N-methylpyridine-2-carboxamide confirms that the urea is attached via a benzylic –CH₂–NH–CO–NH– linkage, introducing an sp³-hybridized carbon that increases rotational freedom and alters the distance and angle between the picolinamide hinge-binder and the terminal aryl ring . This topology change has been shown in related diaryl urea series to significantly modulate kinase selectivity—for example, in the TNNI3K inhibitor series (PDB 7mgj), the direct phenyl-urea topology was essential for achieving selectivity over VEGFR-2 and p38α, and introducing a methylene spacer would be predicted to disrupt this selectivity profile [1].
| Evidence Dimension | Linker topology (sp² vs. sp³ hybridization at urea attachment point) |
|---|---|
| Target Compound Data | Benzyl-urea topology: –O–C₆H₄–CH₂–NH–CO–NH–(5-chloro-2-methoxyphenyl); sp³ carbon at benzylic position |
| Comparator Or Baseline | Sorafenib/SMCl: direct phenyl-urea topology –O–C₆H₄–NH–CO–NH–(substituted-phenyl); sp² nitrogen directly on aromatic ring |
| Quantified Difference | Qualitative structural difference: increased conformational flexibility (additional rotatable bond), altered H-bond geometry, and ~1.5 Å displacement of terminal aryl ring position |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES string; no co-crystal structure available for target compound |
Why This Matters
The linker topology directly affects kinase selectivity and binding mode; procurement decisions for structure-activity relationship (SAR) studies must account for the fact that this benzyl-urea scaffold will produce a different selectivity fingerprint than any directly-linked diaryl urea analog.
- [1] Patterson JR, Shewchuk LM, et al. Identification of diarylurea inhibitors of the cardiac-specific kinase TNNI3K by designing selectivity against VEGFR2, p38α, and B-Raf. J Med Chem. 2021. PDB: 7mgj. PubMed ID: 34699203. View Source
